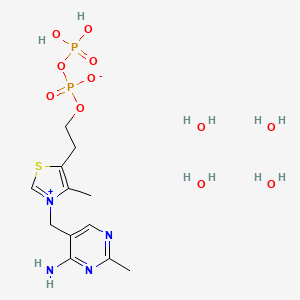

Cocarboxylasetetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is present in many animal tissues and is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . This compound plays a crucial role in carbohydrate metabolism and energy production within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of cocarboxylasetetrahydrate involves the reaction of pyrophosphoric acid and a dehydrating agent with vitamin B1 under heating conditions . This method improves product yield, reduces production costs, and enhances product quality while minimizing environmental pollution .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves concentrating the water solution containing cocarboxylase, followed by crystallization to obtain the tetrahydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Cocarboxylasetetrahydrate undergoes several biochemical reactions as a coenzyme. These include:

Oxidation-Reduction Reactions: It acts as a cofactor in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex, facilitating the oxidative decarboxylation of pyruvate and alpha-ketoglutarate.

Substitution Reactions: The thiazole ring in this compound can participate in nucleophilic substitution reactions due to the presence of nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include pyrophosphoric acid, dehydrating agents, and various enzymes such as transketolase and pyruvate dehydrogenase .

Major Products Formed

The major products formed from reactions involving this compound are acetyl-CoA and succinyl-CoA, which are essential intermediates in the citric acid cycle .

Applications De Recherche Scientifique

Cocarboxylasetetrahydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a coenzyme in various biochemical assays to study enzyme kinetics and metabolic pathways.

Medicine: It is used in the treatment of conditions related to thiamine deficiency, such as beriberi and Wernicke’s encephalopathy.

Industry: This compound is used in the production of pharmaceuticals and nutritional supplements.

Mécanisme D'action

Cocarboxylasetetrahydrate exerts its effects by acting as a coenzyme for several enzymes involved in carbohydrate catabolism. It facilitates the decarboxylation of pyruvate to acetyl-CoA and the decarboxylation of alpha-ketoglutarate to succinyl-CoA . The thiazole ring in this compound plays a crucial role in stabilizing carbanion intermediates during these reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiamine Monophosphate: Another derivative of thiamine, but with only one phosphate group.

Thiamine Triphosphate: Contains three phosphate groups and has different biochemical roles compared to cocarboxylasetetrahydrate.

Uniqueness

This compound is unique due to its role as a coenzyme in critical metabolic pathways such as the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . Its ability to stabilize carbanion intermediates makes it essential for efficient energy production in cells .

Propriétés

Formule moléculaire |

C12H26N4O11P2S |

|---|---|

Poids moléculaire |

496.37 g/mol |

Nom IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate;tetrahydrate |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |

Clé InChI |

KLOLNRGPRQYTIW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O.O.O.O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)

![2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone](/img/structure/B13357669.png)

![[(1Z,3Z,5Z,7Z)-2,5,6-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B13357676.png)

![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)

![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)

![6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13357706.png)

![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)

![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)